molecular formula C26H19ClN8 B608895 B-Raf inhibitor 1 CAS No. 1093100-40-3

B-Raf inhibitor 1

Katalognummer B608895
CAS-Nummer: 1093100-40-3
Molekulargewicht: 478.944
InChI-Schlüssel: KKVYYGGCHJGEFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

B-Raf inhibitor 1 is a potent and selective B-Raf inhibitor . It inhibits B-Raf and C-Raf with IC50 values of 24 nM and 25 nM respectively . It is selective over 13 other kinases, including PKCα, IKKβ, and PI3Kα . B-Raf inhibitor 1 is used for the treatment of some B-Raf–mutated cancers .


Synthesis Analysis

A scalable synthetic route to B-Raf inhibitor 1 has been described . The key step in the synthesis is the Pd-catalyzed Negishi coupling of 4-bromo-1-chloroisoquinoline with trifluoromethanesulfonic acid isoquinoline-7-yl ester to yield 1-chloro [4,7‘]bis-isoquinolinyl .


Molecular Structure Analysis

The molecular weight of B-Raf inhibitor 1 is 515.53 and its chemical formula is C29H24F3N5O . It has been shown to adeptly bind both rare B-Raf variants in a similar manner to how it binds and inhibits the V600E mutant .


Chemical Reactions Analysis

B-Raf inhibitor 1 has been shown to inhibit B-Raf WT, B-Raf V600E and c-Raf kinases with IC50 values of 27.13, 51.70, and 40.23 nM, respectively . It has also been shown to decrease B-Raf expression in both wild and mutant colon cancer cells .


Physical And Chemical Properties Analysis

Its CAS Registry Number is 950736-05-7 .

Wissenschaftliche Forschungsanwendungen

Treatment of BRAFV600E-mutant Solid Tumours

The FDA granted Accelerated Approval to the BRAF inhibitor dabrafenib in combination with the MEK inhibitor trametinib for the treatment of adult and paediatric patients (≥6 years of age) with unresectable or metastatic BRAFV600E-mutant solid tumours .

Overcoming RAF Inhibitor Resistance

BRAF inhibitor resistance is common and manifests through rapid reactivation of ERK signalling, owing to relief of negative feedback mechanisms, that results in adaptive (re)activation of RTK signalling, RAS activation and RAF dimerization .

Treatment of BRAF-mutated Thyroid Carcinomas

B-raf inhibitors (BRAFi) are effective for BRAF-mutated papillary (PTC) and anaplastic (ATC) thyroid carcinomas . Targeting metabolic routes with BRAFi and diclofenac combination could restrain the glycolytic phenotype and synergistically reduce tumour cells’ viability .

Treatment of BRAF-mutant Melanoma

The BRAF inhibitors vemurafenib, dabrafenib and encorafenib are used in the treatment of patients with BRAF-mutant melanoma . They selectively target BRAF kinase and thus interfere with the mitogen-activated protein kinase (MAPK) signalling pathway that regulates the proliferation and survival of melanoma cells .

Combination with MEK Inhibitors

Therapeutic interventions, combining BRAF inhibitors with MEK inhibitors, have shown promising results highlighted by improved clinical outcomes and reduced toxicities .

Overcoming Therapy Resistance in Melanoma

Carefully designed strategies to optimize combinations and sequences of these agents, even including chemotherapy, may ultimately have the potential to overcome the obstacle of therapy resistance in melanoma .

Safety And Hazards

B-Raf inhibitor 1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

New RAF inhibitors are being developed that may be more effective and potentially safer . These inhibitors have the potential to inhibit RAF mutant dimers directly . The field is moving towards broadening the spectrum of BRAF inhibitor-sensitive mutations beyond mutations at codon V600 .

Eigenschaften

IUPAC Name

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVYYGGCHJGEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

B-Raf inhibitor 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.